molecular formula C20H16N4O3S B12159004 methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B12159004
M. Wt: 392.4 g/mol
InChI Key: MOSHVUUDOVSENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thiazole ring, an indazole moiety, and a benzyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.

    Introduction of the Indazole Moiety: The indazole moiety can be introduced via a condensation reaction between an indazole derivative and a carbonyl compound.

    Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl halides.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

    Materials Science: The compound can be explored for its potential use in creating novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate: This compound shares the indazole moiety but differs in the overall structure and functional groups.

    N-(1H-indazol-3-ylcarbonyl)-3-methyl-L-valine methyl ester: Another compound with an indazole core, but with different substituents and ester groups.

Uniqueness

Methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, an indazole moiety, and a benzyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 5-benzyl-2-(1H-indazole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H16N4O3S/c1-27-19(26)17-15(11-12-7-3-2-4-8-12)28-20(21-17)22-18(25)16-13-9-5-6-10-14(13)23-24-16/h2-10H,11H2,1H3,(H,23,24)(H,21,22,25)

InChI Key

MOSHVUUDOVSENR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.